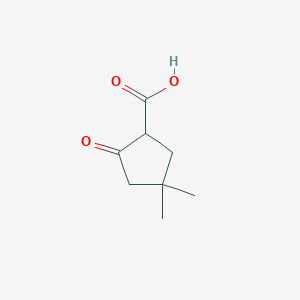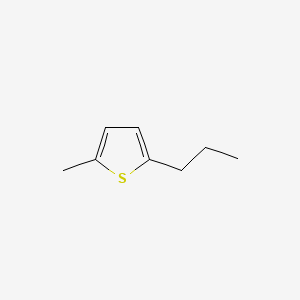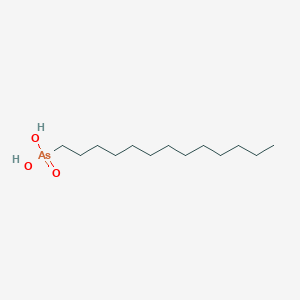
Tridecylarsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridecylarsonic acid is an organoarsenic compound characterized by the presence of a tridecyl group attached to an arsenic atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tridecylarsonic acid typically involves the reaction of tridecyl halides with arsenic trioxide in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Tridecylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tridecylarsonic oxide.
Reduction: Reduction reactions can convert this compound to tridecylarsonous acid.
Substitution: The tridecyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may require the use of halogenating agents or nucleophiles.
Major Products:
Oxidation: Tridecylarsonic oxide.
Reduction: Tridecylarsonous acid.
Substitution: Various substituted tridecylarsonic acids depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tridecylarsonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of tridecylarsonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, altering the function of these biomolecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
- Methylarsonic acid
- Dimethylarsinic acid
- Phenylarsonic acid
Comparison: Tridecylarsonic acid is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain organoarsenic compounds
Eigenschaften
CAS-Nummer |
36333-48-9 |
|---|---|
Molekularformel |
C13H29AsO3 |
Molekulargewicht |
308.29 g/mol |
IUPAC-Name |
tridecylarsonic acid |
InChI |
InChI=1S/C13H29AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15,16)17/h2-13H2,1H3,(H2,15,16,17) |
InChI-Schlüssel |
FIKPIOQMZGBPRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate](/img/structure/B14683382.png)
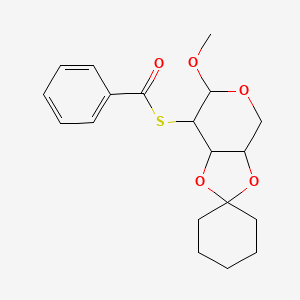
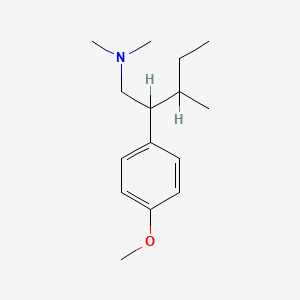
![2-[[[4-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B14683390.png)
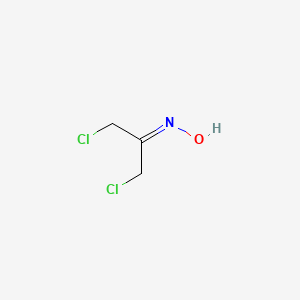
![2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester](/img/structure/B14683406.png)
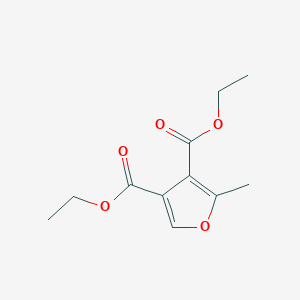

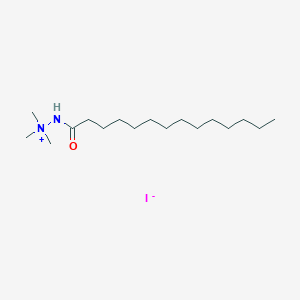
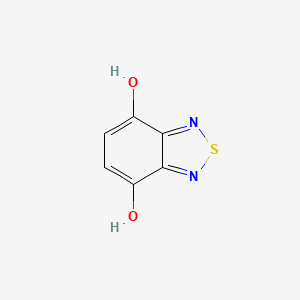
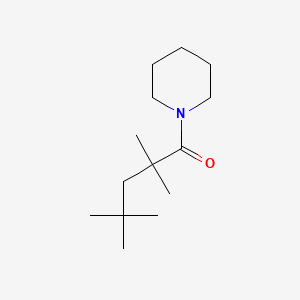
![6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14683448.png)
